

5-Amino-4,6-dichloro-2-methylpyrimidine

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-4,6-dichloro-2-methylpyrimidine

Cat. No.: B1270343

[Get Quote](#)

An In-depth Technical Guide to **5-Amino-4,6-dichloro-2-methylpyrimidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Amino-4,6-dichloro-2-methylpyrimidine**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in the context of relevant biological signaling pathways.

Physicochemical and Quantitative Data

5-Amino-4,6-dichloro-2-methylpyrimidine is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry. Its quantitative data are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Molecular Weight	193.02 g/mol	[1]
CAS Number	39906-04-2	[1]
Molecular Formula	C ₅ H ₅ Cl ₂ N ₃	[1]
Melting Point	178-182°C	[1]
Density	1.45 g/cm ³ (estimated)	[1]
Appearance	Off-white to pale yellow crystalline powder	[1]
Purity (by HPLC)	≥99.0%	[1]
Moisture (by KF)	≤0.5%	[1]
Solubility	Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water.	[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **5-Amino-4,6-dichloro-2-methylpyrimidine** are provided below. These protocols are based on established chemical literature and are intended to be reproducible in a laboratory setting.

Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine

Two primary synthetic routes are commonly employed for the preparation of this compound.

Method 1: From 2-Methyl-5-nitro-4,6-dihydroxypyrimidine

This method involves a three-step process starting with nitration, followed by cyclization, chlorination, and finally reduction.

- Nitration of Diethyl Succinate: Diethyl succinate is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (20-60°C) to yield 2-nitro-diethyl succinate.[\[2\]](#)

- Cyclization: The resulting 2-nitro-diethyl succinate is cyclized with hydrochloric acid to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine.[2]
- Chlorination: 2-Methyl-5-nitro-4,6-dihydroxypyrimidine is chlorinated using a chlorinating agent such as sulfonyl chloride at a temperature ranging from 30 to 80°C.[2]
- Reduction: The nitro group of the chlorinated intermediate is reduced to an amine using Raney nickel hydrogenation to yield **5-Amino-4,6-dichloro-2-methylpyrimidine**.[2]

Method 2: From 5-Amino-2-methylpyrimidine-4,6-diol

This alternative route involves the direct chlorination of a commercially available or synthesized starting material.

- Chlorination: 5-Amino-2-methylpyrimidine-4,6-diol (500 mg) and phosphorus oxychloride (POCl_3 , 2.5 mL) are combined in a sealed tube. The system is purged with an inert gas like argon and stirred at 110°C for 20 hours.[2]
- Work-up: The reaction mixture is cooled to room temperature and carefully poured onto ice (5 mL). Dichloromethane (CH_2Cl_2 , 5 mL) is added, and the pH of the aqueous layer is adjusted to 8 with 8M sodium hydroxide (NaOH).[2]
- Extraction and Purification: The layers are separated, and the aqueous layer is extracted with additional CH_2Cl_2 (1.5 mL). The combined organic layers are washed with water (2 x 2.5 mL) and evaporated under reduced pressure to yield **5-Amino-4,6-dichloro-2-methylpyrimidine** as a brown solid.[2]

Purification

The crude product obtained from synthesis can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid of high purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purity analysis of **5-Amino-4,6-dichloro-2-methylpyrimidine** can be performed using reverse-phase HPLC.

- Instrumentation: An HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with 0.1% formic acid added to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
- Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

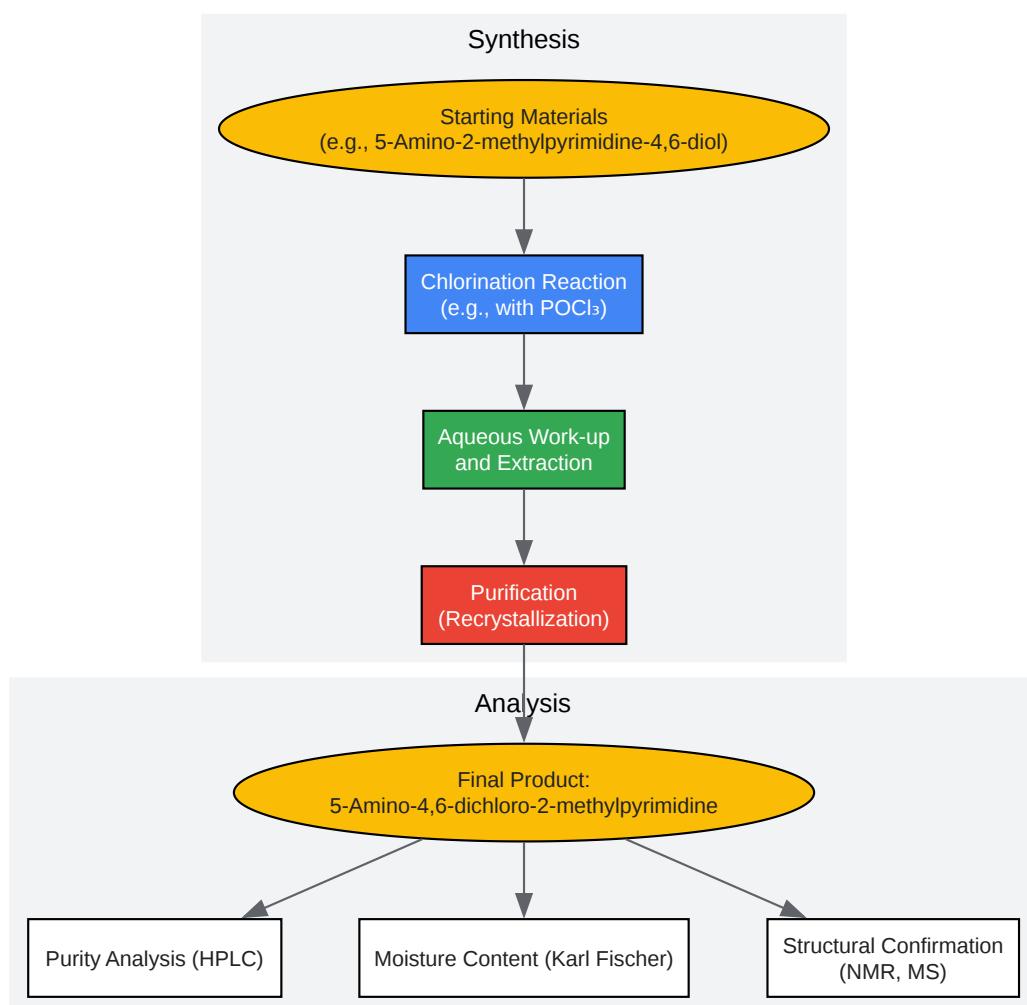
Karl Fischer (KF) Titration for Moisture Content

The water content of the final product is a critical quality parameter and can be accurately determined by Karl Fischer titration.

- Instrumentation: A volumetric or coulometric Karl Fischer titrator.
- Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5) and a suitable solvent (e.g., methanol).
- Procedure: A known weight of the sample is accurately dissolved in the KF solvent, and the solution is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically. The water content is calculated based on the volume of titrant consumed.

Role in Signaling Pathways and Drug Development

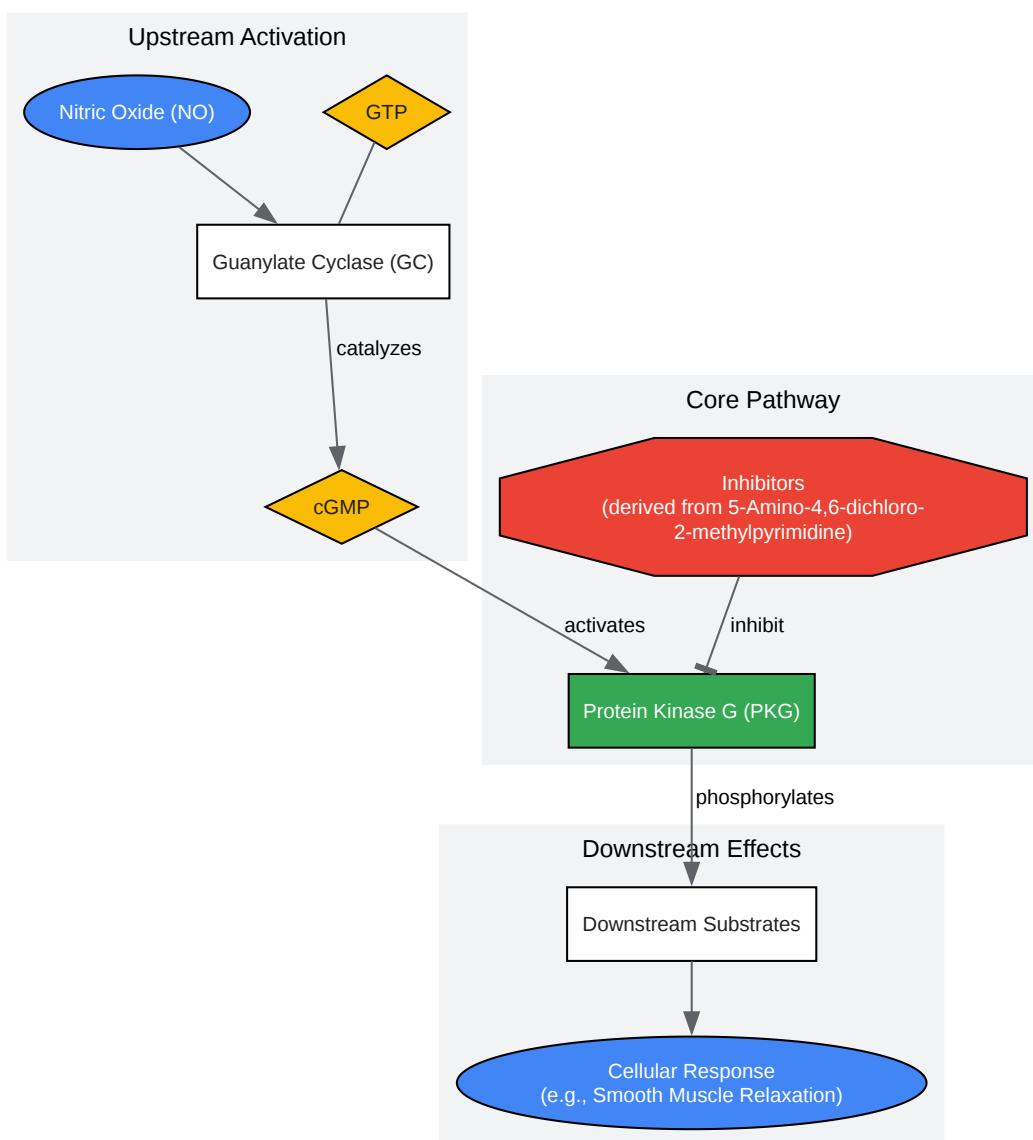
5-Amino-4,6-dichloro-2-methylpyrimidine is a key intermediate in the synthesis of kinase inhibitors, particularly those targeting cGMP-dependent protein kinases (PKG).^[1] The PKG signaling pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.^{[3][4]}


The cGMP-PKG signaling pathway is initiated by the production of cyclic guanosine monophosphate (cGMP) by guanylate cyclase.^[3] cGMP then binds to and activates PKG,

which in turn phosphorylates downstream target proteins, leading to a cellular response.[3][5] Dysregulation of this pathway is implicated in various diseases, making PKG an attractive target for drug development. The pyrimidine scaffold of **5-Amino-4,6-dichloro-2-methylpyrimidine** serves as a core structure for the design and synthesis of potent and selective PKG inhibitors.

Visualizations

Synthesis and Analysis Workflow


Workflow for Synthesis and Analysis of 5-Amino-4,6-dichloro-2-methylpyrimidine

[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the key steps in the synthesis and analysis of **5-Amino-4,6-dichloro-2-methylpyrimidine**.

cGMP-Dependent Protein Kinase (PKG) Signaling Pathway

Simplified cGMP-PKG Signaling Pathway

[Click to download full resolution via product page](#)

Caption: A diagram of the cGMP-dependent protein kinase (PKG) signaling pathway, a key target for inhibitors derived from **5-Amino-4,6-dichloro-2-methylpyrimidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. guidechem.com [guidechem.com]
- 3. cusabio.com [cusabio.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [5-Amino-4,6-dichloro-2-methylpyrimidine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1270343#5-amino-4-6-dichloro-2-methylpyrimidine-molecular-weight\]](https://www.benchchem.com/product/b1270343#5-amino-4-6-dichloro-2-methylpyrimidine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com